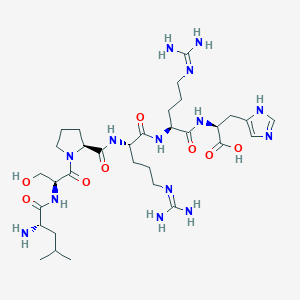![molecular formula C18H20FN3S B14200205 Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]- CAS No. 832099-18-0](/img/structure/B14200205.png)
Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]- is a compound that belongs to the class of thiourea derivatives Thiourea compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of amines with isothiocyanates or thiocarbamoyl chlorides. For the specific compound Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]-, a common synthetic route involves the reaction of 3-fluoro-4-(4-phenyl-1-piperidinyl)aniline with thiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of thiourea derivatives often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and solvent choice. Continuous flow reactors and automated synthesis systems are sometimes employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: Thiourea derivatives can be oxidized to form corresponding sulfonyl compounds.
Reduction: Reduction reactions can convert thiourea derivatives to thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiourea derivatives typically yields sulfonyl compounds, while reduction can produce thiols or amines .
Applications De Recherche Scientifique
Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Materials Science: Thiourea derivatives are explored for their use in the synthesis of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]- involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein conformation. The exact pathways and targets depend on the specific biological context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiourea, [3-chloro-4-(4-phenyl-1-piperidinyl)phenyl]-
- Thiourea, [3-fluoro-4-chlorophenyl]-
- Thiourea, [4-(oxazol-5-yl)phenyl]-
Uniqueness
Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]- is unique due to the presence of the 3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific targets and improve its efficacy in various applications compared to other thiourea derivatives .
Propriétés
Numéro CAS |
832099-18-0 |
|---|---|
Formule moléculaire |
C18H20FN3S |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
[3-fluoro-4-(4-phenylpiperidin-1-yl)phenyl]thiourea |
InChI |
InChI=1S/C18H20FN3S/c19-16-12-15(21-18(20)23)6-7-17(16)22-10-8-14(9-11-22)13-4-2-1-3-5-13/h1-7,12,14H,8-11H2,(H3,20,21,23) |
Clé InChI |
LXSWDBAGQAKOJV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C2=CC=CC=C2)C3=C(C=C(C=C3)NC(=S)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Hydrazinylidenemethyl)(methyl)amino]ethane-1-sulfonic acid](/img/structure/B14200132.png)




![3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B14200185.png)

![2-Methyl-7-phenyl-2-azaspiro[4.5]dec-7-en-1-one](/img/structure/B14200200.png)

![1-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-phenylheptan-1-one](/img/structure/B14200217.png)
![4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14200224.png)
![Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate](/img/structure/B14200225.png)


